(2-(Ethylthio)phenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride

Description

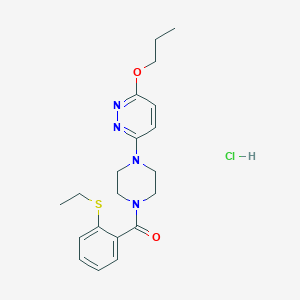

(2-(Ethylthio)phenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a synthetic small molecule characterized by a piperazine core linked to a 6-propoxypyridazin-3-yl moiety and a 2-(ethylthio)phenyl ketone group. The hydrochloride salt enhances its aqueous solubility, a common strategy in drug development to improve bioavailability. For instance, cetirizine hydrochloride—a piperazine-based antihistamine—shares this core but differs in substituents, highlighting the importance of side-chain modifications in tuning biological activity .

The ethylthio (C₂H₅S-) group in this compound may influence metabolic stability, as thioethers are less prone to oxidative degradation compared to ethers.

Properties

IUPAC Name |

(2-ethylsulfanylphenyl)-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2S.ClH/c1-3-15-26-19-10-9-18(21-22-19)23-11-13-24(14-12-23)20(25)16-7-5-6-8-17(16)27-4-2;/h5-10H,3-4,11-15H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNBQLLXJHUECR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3SCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 344.47 g/mol. The structure consists of an ethylthio group attached to a phenyl ring, a piperazine moiety, and a pyridazine derivative, which may contribute to its biological properties.

Research indicates that compounds containing piperazine and pyridazine moieties often exhibit diverse pharmacological effects, including:

- Antidepressant Activity : Similar structures have shown efficacy in modulating serotonin and norepinephrine levels in the brain, suggesting potential antidepressant properties.

- Antitumor Activity : Some derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : Compounds with similar functional groups have demonstrated activity against a range of bacteria and fungi.

Case Studies and Research Findings

- Antidepressant-like Effects :

- Antitumor Activity :

-

Antimicrobial Properties :

- A series of tests revealed that compounds with similar structural features exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition .

Data Table: Biological Activities

Scientific Research Applications

The compound (2-(Ethylthio)phenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a synthetic organic molecule that has garnered attention in various fields of scientific research. This article explores its applications, focusing on medicinal chemistry, pharmacology, and potential therapeutic uses.

Medicinal Chemistry

- Antidepressant Activity : Research indicates that compounds similar to this one may exhibit antidepressant effects. Studies have shown that modifications in the piperazine structure can lead to enhanced serotonin receptor affinity, which is critical for mood regulation .

- Antipsychotic Properties : The compound's structural characteristics suggest potential antipsychotic applications, particularly through modulation of dopamine receptors. Investigations into its effect on dopaminergic pathways could yield significant insights into novel treatments for schizophrenia .

- Neuroprotective Effects : Preliminary studies have indicated that derivatives of this compound may provide neuroprotection against oxidative stress, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Pharmacological Studies

- Receptor Binding Studies : The compound has been evaluated for its binding affinity to various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D2) receptors. These studies are crucial for understanding its mechanism of action and therapeutic potential.

- In Vivo Studies : Animal models have been used to assess the efficacy of this compound in reducing depressive-like behaviors and anxiety. These studies help establish a pharmacological profile that supports further clinical investigation .

- Toxicology Assessments : Safety profiles are essential for any new drug candidate. Toxicological studies have been conducted to evaluate the compound's safety margin and potential side effects, ensuring it meets regulatory standards before proceeding to clinical trials .

Case Studies

- Clinical Trials : Although specific clinical trial data on this exact compound may be limited, related compounds have undergone various phases of clinical trials assessing their efficacy in treating mood disorders and psychosis. Results from these trials inform ongoing research and development efforts.

- Comparative Studies : Comparative analyses with existing antidepressants highlight the unique properties of this compound, particularly its side effect profile and efficacy rates compared to traditional therapies like SSRIs or atypical antipsychotics.

Comparison with Similar Compounds

Key Observations :

- Compared to pseudoephedrine, the piperazine core allows for greater conformational flexibility, which may broaden target selectivity.

Pharmacological and Physicochemical Properties

- Lipophilicity (LogP) : The 6-propoxypyridazine group increases LogP compared to cetirizine’s polar carboxymethyl group, suggesting improved blood-brain barrier penetration but reduced aqueous solubility.

- Receptor Binding : Piperazine derivatives often target histamine (H₁) or serotonin (5-HT) receptors. The ethylthio group’s electron-rich nature may favor interactions with hydrophobic receptor pockets.

Analytical Characterization

Analytical methods for piperazine derivatives, such as HPLC (as described for cetirizine-related compounds ), can be adapted for the target compound:

- Mobile Phase: A gradient of methanol and sodium perchlorate buffer (pH 2.7) would separate the compound from impurities, leveraging its ionizable piperazine nitrogen.

- Retention Time : The propoxypyridazine group may prolong retention compared to cetirizine due to increased hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.